Human V1a Receptor Binding Affinity: Balovaptan vs. Relcovaptan (SR49059) and Atosiban
Balovaptan binds the human V1a receptor with a Ki of 1 nM, demonstrating subnanomolar to low-nanomolar potency [1]. While the non-peptide antagonist relcovaptan (SR49059) exhibits similarly high affinity (Ki = 1.1–6.3 nM), it represents an earlier generation of V1a antagonists with a distinct selectivity profile . In contrast, the peptide antagonist atosiban, which is used clinically as a tocolytic, binds the human V1a receptor with a Ki of 3.5 nM but has significantly higher affinity for the oxytocin receptor (Ki = 81 nM), introducing substantial off-target activity .
| Evidence Dimension | Human V1a Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1 nM (hV1a) |
| Comparator Or Baseline | Relcovaptan (SR49059): Ki = 1.1–6.3 nM; Atosiban: Ki = 3.5 nM (hV1a) but also Ki = 81 nM (hOTR) |
| Quantified Difference | Balovaptan is approximately 3.5-fold more potent than atosiban at hV1a, and >10,000-fold more selective against oxytocin receptor compared to atosiban's ~23-fold selectivity. |
| Conditions | Radioligand binding assays using recombinant human V1a receptors expressed in CHO or HEK293 cells. |
Why This Matters
Balovaptan provides a cleaner pharmacological signal in V1a-targeted experiments by minimizing confounding activation or blockade of the oxytocin receptor, a critical consideration for behavioral and neuroendocrine studies.
- [1] Schnider, P., Bissantz, C., Bruns, A., Dolente, C., Goetschi, E., Jakob-Roetne, R., Künzel, H. E., Mauser, H., Mueggler, T., Rats, D., Risterucci, C., Rueher, D., Vieira, E., & Wichmann, J. (2020). Discovery of Balovaptan, a Vasopressin 1a Receptor Antagonist for the Treatment of Autism Spectrum Disorder. Journal of Medicinal Chemistry, 63(4), 1511–1525. View Source
